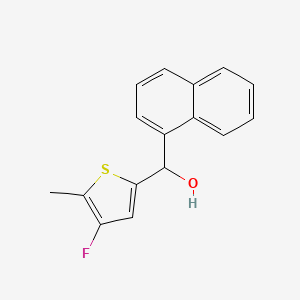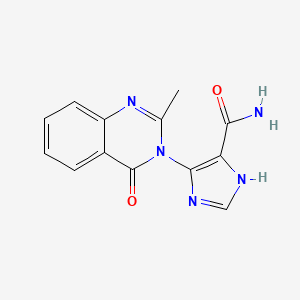![molecular formula C13H14ClN3O2 B11847133 Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11847133.png)
Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine class
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves multiple steps. One common method starts with the key starting material, methyl 2,4-dichloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate. This compound undergoes a hydrodechlorination reaction using zinc dust in solvents such as isopropyl alcohol or ethanol, followed by the addition of acetic acid under a nitrogen atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of eco-friendly and green chemistry principles. For example, the use of non-hazardous and renewable solvents like ethanol and dimethyl sulfoxide (DMSO) is preferred. Additionally, the amidation reaction can be optimized using DMSO instead of hazardous solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) .
化学反应分析
Types of Reactions
Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Hydrodechlorination: This reaction involves the removal of chlorine atoms using zinc dust and solvents like ethanol or isopropyl alcohol.
Ester Hydrolysis: Catalyzed by 4-dimethylaminopyridine (DMAP) in ethanol, this reaction converts the ester group into a carboxylic acid.
Common Reagents and Conditions
Zinc dust: Used in hydrodechlorination reactions.
Ethanol and isopropyl alcohol: Common solvents for hydrodechlorination.
4-Dimethylaminopyridine (DMAP): Catalyst for ester hydrolysis.
Major Products Formed
The major products formed from these reactions include the dechlorinated and hydrolyzed derivatives of the original compound .
科学研究应用
Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Pharmaceutical Research: This compound is used as an intermediate in the synthesis of various pharmaceutical agents, including those targeting cyclin-dependent kinases (CDK4/6) for cancer treatment.
Chemical Research: It serves as a building block for the synthesis of other heterocyclic compounds with potential biological activities.
Biological Studies: The compound’s derivatives have shown activity against breast cancer cell lines and antibacterial properties.
作用机制
The mechanism of action of Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation. This inhibition can lead to the suppression of cancer cell proliferation .
相似化合物的比较
Similar Compounds
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid: A closely related compound with similar structural features.
2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide: Another derivative with potential pharmaceutical applications.
Uniqueness
Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is unique due to its specific ester functional group, which can be hydrolyzed to form carboxylic acids. This versatility makes it a valuable intermediate in the synthesis of various biologically active compounds .
属性
IUPAC Name |
methyl 2-chloro-7-cyclopentylpyrrolo[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-19-12(18)10-6-8-7-15-13(14)16-11(8)17(10)9-4-2-3-5-9/h6-7,9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYPELSIJDJQDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Chloro-4-((7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11847056.png)


![N'-(Acryloyloxy)[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11847071.png)










